
alpha-conotoxine PnIA
Vue d'ensemble
Description
L’alpha-conotoxine PnIA est une neurotoxine peptidique isolée du venin de l’espèce de cône marin, Conus pennaceus. Ce composé fait partie de la famille des alpha-conotoxines, connue pour sa capacité à cibler et bloquer sélectivement les récepteurs nicotiniques de l’acétylcholine (nAChR) dans le système nerveux . L’this compound cible spécifiquement les nAChR neuronaux, ce qui la distingue des autres alpha-conotoxines qui peuvent cibler les sous-types musculaires squelettiques .
Applications De Recherche Scientifique
Pharmacological Probes
Alpha-conotoxins serve as valuable tools for studying nAChR subtypes and their physiological roles. Alpha-conotoxin PnIA specifically targets the α7 nAChR subtype, which is implicated in various neurological disorders. Research indicates that modifications to the PnIA structure can enhance its binding affinity and selectivity for different nAChR subtypes. For instance, studies have shown that single amino acid substitutions in PnIA can switch its selectivity among nAChR subtypes, making it a powerful probe for dissecting receptor function and subtype-specific signaling pathways .
Case Study: Structure-Activity Relationship
In a study investigating the structure-activity relationship of alpha-conotoxin PnIA, researchers synthesized several analogs with varying affinities for nAChRs. The analog [A10L]PnIA exhibited an IC50 value of 1.4 nM, demonstrating significant potency in inhibiting acetylcholine-induced currents in rat parasympathetic neurons. This highlights how targeted modifications can lead to enhanced pharmacological profiles, providing insights into receptor-ligand interactions .
Therapeutic Potential
The therapeutic applications of alpha-conotoxin PnIA are particularly promising in the context of pain management and neurodegenerative diseases. As a selective antagonist of α7 nAChRs, PnIA has been investigated for its potential to modulate pain pathways and alleviate neuropathic pain. For example, research has indicated that α-conotoxins like Vc1.1 (a related conotoxin) can promote recovery from neuronal injuries and have analgesic properties by specifically targeting nAChR subtypes associated with pain signaling .
Table: Therapeutic Applications of Alpha-Conotoxin PnIA
Structural Insights and Drug Design
Understanding the structural determinants of alpha-conotoxin PnIA binding has critical implications for drug design. Recent studies utilizing computational modeling and X-ray crystallography have elucidated how specific residues influence binding affinity and selectivity towards nAChRs. For instance, hydrophobic residues at position 10 are crucial for maintaining potency at both α3β2 and α7 subtypes . Such insights are vital for designing novel ligands with enhanced therapeutic profiles.
Case Study: Computational Design
The application of Protein Surface Topography (PST) has facilitated the design of high-affinity analogs of alpha-conotoxin PnIA. By analyzing electrostatic maps and binding sites on nAChRs, researchers developed variants like PnIA[R9, L10], which demonstrated significantly improved potency compared to native PnIA . This approach exemplifies how structural biology can inform the development of more effective pharmacological agents.
Mécanisme D'action
L’alpha-conotoxine PnIA exerce ses effets en se liant aux récepteurs nicotiniques de l’acétylcholine (nAChR) dans le système nerveux et en les bloquant. Cette liaison empêche l’action normale de l’acétylcholine, un neurotransmetteur, inhibant ainsi la transmission du signal à la synapse . Les cibles moléculaires de l’this compound sont les sous-types alpha3beta2 et alpha7 des nAChR . La structure du peptide, caractérisée par des surfaces hydrophobes et polaires distinctes, facilite son interaction spécifique avec ces sous-types de récepteurs .
Analyse Biochimique
Biochemical Properties
Alpha-Conotoxin PnIA blocks mammalian alpha-3-beta-2/CHRNA3-CHRNB2 and alpha-7/CHRNA7 nAChRs . It interacts with a hydrophobic pocket between two acetylcholine receptor subunits . The 16-residue peptides PnIA and PnIB from Conus pennaceus incorporate the same disulfide framework as other alpha-conotoxins .
Cellular Effects
Alpha-Conotoxin PnIA exhibits low cytotoxicity but enhances the antitumor effect of certain inhibitors . For instance, it enhances the antitumor effect of baicalein 1.4-fold after 24 hours and that of nordihydroguaiaretic acid 1.8–3.9-fold after 48 hours of cell cultivation .
Molecular Mechanism
The crystal structure of synthetic Alpha-Conotoxin PnIA incorporates a beta turn followed by two alpha-helical turns . The conformation is stabilized by two disulfide bridges that form the interior of the molecule, with all other side chains oriented outwards . These features may be important for the specific interaction of Alpha-Conotoxin PnIA with neuronal nAChR .
Temporal Effects in Laboratory Settings
The effects of Alpha-Conotoxin PnIA vary over time. For instance, it enhances the antitumor effect of baicalein 1.4-fold after 24 hours and that of nordihydroguaiaretic acid 1.8–3.9-fold after 48 hours of cell cultivation .
Dosage Effects in Animal Models
In vivo, baicalein, Alpha-Conotoxins MII and PnIA inhibit Ehrlich carcinoma growth and increase mouse survival . These effects are greatly enhanced by the combined application of Alpha-Conotoxin MII with indomethacin or Conotoxin PnIA with baicalein .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : L’alpha-conotoxine PnIA peut être synthétisée en utilisant la synthèse peptidique en phase solide (SPPS). Cette méthode implique l’ajout séquentiel d’acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. La synthèse est généralement réalisée dans des conditions légèrement basiques pour faciliter les réactions de couplage. Les ponts disulfures, qui sont cruciaux pour l’intégrité structurale du peptide, sont formés par pliage oxydatif .
Méthodes de production industrielle : La production industrielle d’this compound implique une SPPS à grande échelle, suivie d’une purification par chromatographie liquide haute performance (HPLC). Le peptide est ensuite soumis à un pliage oxydatif pour garantir la formation correcte des ponts disulfures. Le produit final est caractérisé à l’aide de techniques telles que la spectrométrie de masse et la spectroscopie de résonance magnétique nucléaire (RMN) pour confirmer sa structure et sa pureté .
Analyse Des Réactions Chimiques
Types de réactions : L’alpha-conotoxine PnIA subit principalement des réactions d’oxydation pour former ses ponts disulfures. Ces réactions sont essentielles pour que le peptide atteigne sa conformation biologiquement active .
Réactifs et conditions courants : Le pliage oxydatif de l’this compound est généralement réalisé dans un tampon aqueux contenant des agents oxydants tels que le peroxyde d’hydrogène ou l’iode. Les conditions de réaction sont soigneusement contrôlées pour garantir la formation des ponts disulfures corrects sans sur-oxydation .
Produits principaux : Le produit principal de ces réactions est l’this compound correctement repliée avec son motif de ponts disulfures natif. Des isomères incorrectement repliés peuvent également se former mais sont généralement séparés et éliminés pendant le processus de purification .
4. Applications de la recherche scientifique
L’this compound a un large éventail d’applications de recherche scientifique :
Chimie : Elle sert de composé modèle pour étudier les mécanismes de synthèse et de pliage des peptides.
Comparaison Avec Des Composés Similaires
L’alpha-conotoxine PnIA est unique parmi les alpha-conotoxines en raison de son ciblage spécifique des nAChR neuronaux plutôt que des sous-types musculaires squelettiques. Des composés similaires comprennent :
Alpha-conotoxine PnIB : Un autre peptide provenant de Conus pennaceus, qui cible également les nAChR neuronaux mais avec une sélectivité de sous-type différente.
Alpha-conotoxine MII : Isolée de Conus magus, ce peptide cible le sous-type alpha3beta2 du nAChR mais diffère par sa séquence d’acides aminés et son motif de ponts disulfures.
Alpha-conotoxine ImI : Issue de Conus imperialis, ce peptide cible le sous-type alpha7 du nAChR et est utilisée comme outil pharmacologique pour étudier ce récepteur.
La séquence et le motif de ponts disulfures uniques de l’this compound contribuent à ses interactions réceptorielles spécifiques et à son activité biologique, ce qui en fait un outil précieux dans la recherche en neurosciences .
Activité Biologique
Alpha-conotoxin PnIA is a peptide derived from the venom of the marine cone snail Conus pennaceus. It belongs to a class of neuroactive peptides known as conotoxins, which are known for their ability to selectively target nicotinic acetylcholine receptors (nAChRs). This article explores the biological activity of alpha-conotoxin PnIA, focusing on its interactions with various nAChR subtypes, structural characteristics, and potential therapeutic applications.
Alpha-conotoxin PnIA functions primarily as an antagonist of nAChRs, particularly the α7 subtype. It binds to these receptors with high affinity, blocking the action of acetylcholine and thereby inhibiting synaptic transmission. The potency and selectivity of PnIA towards different nAChR subtypes have been a focal point of research.
Binding Affinity
Research has demonstrated that alpha-conotoxin PnIA exhibits significant binding affinity for the α7 nAChR. A study reported an IC50 value of approximately 15 ± 6 nM for the high-affinity binding site on this receptor, comparable to other potent antagonists like αCtx (11 ± 3 nM) .
Structural Insights
The structure-activity relationship (SAR) of alpha-conotoxin PnIA has been extensively studied. Variations in its amino acid sequence can significantly alter its receptor selectivity and potency. For instance, single-residue modifications have shown to switch its selectivity among nAChR subtypes . The structural analysis using techniques such as Protein Surface Topography (PST) has facilitated the design of more potent analogs by elucidating the critical residues responsible for receptor interaction .
Table 1: Binding Affinities of Alpha-Conotoxin PnIA and Its Analogs
Compound | Receptor Type | IC50 (nM) |
---|---|---|
Alpha-conotoxin PnIA | α7 nAChR | 15 ± 6 |
PnIA[R9, L10] | α7 nAChR | 12 ± 5 |
PnIA[R5, R9, L10, R14] | Muscle-type nAChR | >500 |
αCtx | α7 nAChR | 11 ± 3 |
Effects on Cell Viability and Proliferation
In vitro studies have demonstrated that alpha-conotoxin PnIA can influence cell proliferation. For example, treatment with PnIA resulted in a 25-29% increase in glioma cell numbers after 24-48 hours, indicating a potential role in modulating cellular growth . However, it exhibited minimal effects on cell viability at low concentrations.
Study on Selectivity and Potency
A comprehensive study investigated the effects of various analogs of alpha-conotoxin PnIA on different nAChR subtypes. The findings indicated that while some analogs showed enhanced potency against α7 receptors, others displayed reduced activity against muscle-type receptors. This selectivity is crucial for developing therapeutics targeting specific neurological disorders without affecting peripheral systems .
Therapeutic Implications
Given its selective antagonism of nAChRs, alpha-conotoxin PnIA has potential therapeutic applications in treating conditions such as nicotine addiction and certain types of cancer . Its ability to modulate neuronal signaling pathways makes it a valuable candidate for drug development.
Propriétés
IUPAC Name |
2-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,42S,48S,51S,56R)-56-[(2-aminoacetyl)amino]-21,24-bis(2-amino-2-oxoethyl)-6-carbamoyl-51-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-27,30-dimethyl-48-(2-methylpropyl)-8,11,14,20,23,26,29,32,35,41,47,50,53,55-tetradecaoxo-3,4,58,59-tetrathia-7,10,13,19,22,25,28,31,34,40,46,49,52,54-tetradecazapentacyclo[31.20.7.015,19.036,40.042,46]hexacontan-12-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H95N19O22S4/c1-29(2)18-37-63(104)84-17-7-10-46(84)65(106)83-16-6-9-45(83)62(103)81-42-27-110-108-26-41(72-49(89)23-66)59(100)80-43(60(101)78-39(24-85)57(98)76-37)28-109-107-25-40(51(69)92)79-54(95)34(19-32-11-13-33(86)14-12-32)74-56(97)36(22-50(90)91)75-61(102)44-8-5-15-82(44)64(105)38(21-48(68)88)77-55(96)35(20-47(67)87)73-53(94)31(4)70-52(93)30(3)71-58(42)99/h11-14,29-31,34-46,85-86H,5-10,15-28,66H2,1-4H3,(H2,67,87)(H2,68,88)(H2,69,92)(H,70,93)(H,71,99)(H,72,89)(H,73,94)(H,74,97)(H,75,102)(H,76,98)(H,77,96)(H,78,101)(H,79,95)(H,80,100)(H,81,103)(H,90,91)/t30-,31-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVGEYBNLLGGBG-MVPSLEAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(C(=O)N3)NC(=O)CN)C(=O)NC(C(=O)N1)C)CC(C)C)CO)C(=O)N)CC6=CC=C(C=C6)O)CC(=O)O)CC(=O)N)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)CN)C(=O)N[C@H](C(=O)N1)C)CC(C)C)CO)C(=O)N)CC6=CC=C(C=C6)O)CC(=O)O)CC(=O)N)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H95N19O22S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1622.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705300-84-1 | |
Record name | n/a | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary target of α-conotoxin PnIA and how does it exert its effect?
A1: α-Conotoxin PnIA is a potent antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) [, , , , , , , , ]. By binding to these receptors, it prevents the binding of acetylcholine, the endogenous neurotransmitter, ultimately inhibiting the normal function of these ion channels [, , ].
Q2: Which specific nAChR subtype does α-conotoxin PnIA show preference for?
A2: While α-conotoxin PnIA can inhibit various nAChR subtypes, it exhibits a higher affinity for the α3β2 subtype compared to the α7 subtype [, , ]. This selectivity makes it a valuable tool for studying the roles of different nAChR subtypes in neuronal signaling.
Q3: How does the structure of α-conotoxin PnIA contribute to its activity and selectivity?
A3: α-Conotoxin PnIA adopts a compact structure stabilized by two disulfide bridges, forming a core scaffold observed in other neuronal α-conotoxins [, , ]. This scaffold supports two loops that present crucial amino acid side chains for interaction with nAChRs. Notably, residue 10 plays a significant role in determining subtype selectivity. For example, substituting Alanine with Leucine at position 10 ([A10L]PnIA) increases its affinity for the α7 subtype [, ].
Q4: What techniques are employed to study the structure and interaction of α-conotoxin PnIA with nAChRs?
A4: Researchers utilize a combination of techniques to elucidate the structural features and binding mechanism of α-conotoxin PnIA. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining its solution structure, revealing the presence of β-turns and a 310 helix [, ]. X-ray crystallography provides high-resolution structures, highlighting the conserved disulfide framework [, ]. Furthermore, studies involving chimeric nAChR subunits and point mutations help pinpoint the specific amino acid residues crucial for toxin binding and subtype selectivity [].
Q5: Has α-conotoxin PnIA been used to investigate the functional properties of nAChRs?
A5: Yes, α-conotoxin PnIA has been instrumental in dissecting the components of the nicotinic acetylcholine-induced current in mammalian parasympathetic neurons []. It has also been used in studies to understand the different states of the α7 nAChR, particularly in the context of the α7-L247T mutation, which exhibits altered desensitization properties [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.